molecular formula C20H22ClN5O2 B2441778 3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 919009-41-9

3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione

Cat. No. B2441778
CAS RN: 919009-41-9
M. Wt: 399.88
InChI Key: SYCYHKFWKGEMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrates the chemical versatility of compounds within this class. These compounds undergo hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, showcasing their reactivity and potential for further chemical modifications (Coburn & Taylor, 1982).

Pharmacological Potential

A comprehensive study on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed their significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Certain derivatives exhibited potential as ligands for these receptors, indicating their utility in exploring new therapeutic agents for neurological conditions (Zagórska et al., 2015).

Antiviral and Anticancer Activities

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues marked an important step in the development of new purine analogues with potential antiviral activity. Moderate activity against several viruses at non-toxic levels was observed, highlighting their potential in antiviral therapy (Kim et al., 1978).

properties

IUPAC Name

6-butan-2-yl-2-[(4-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-5-12(2)26-13(3)10-24-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-6-8-15(21)9-7-14/h6-10,12H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCYHKFWKGEMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione

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